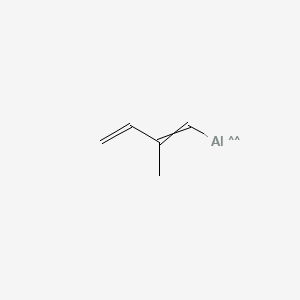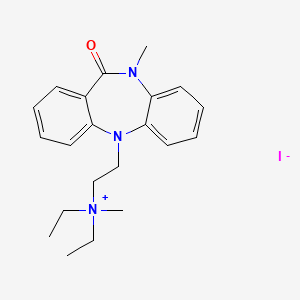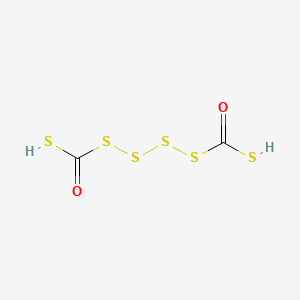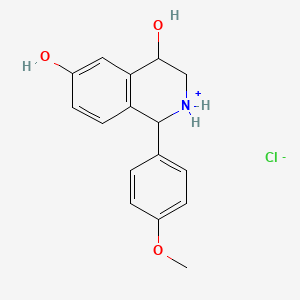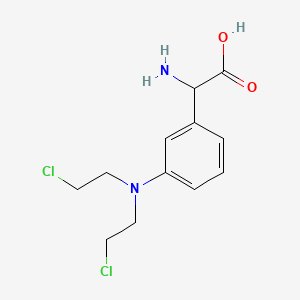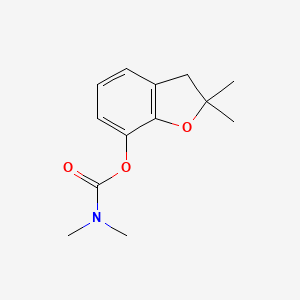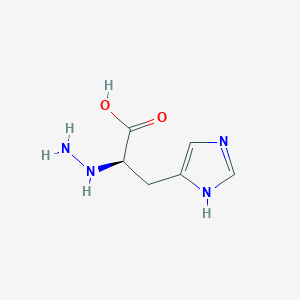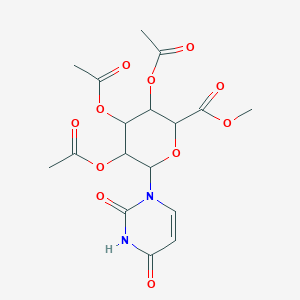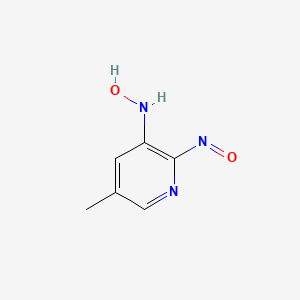
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamine derivatives, which are characterized by the presence of an N-OH group
Métodos De Preparación
The synthesis of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine typically involves the reaction of 5-methyl-2-nitrosopyridine with hydroxylamine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig amination reactions. This method facilitates the formation of the N-OH bond under mild conditions, making it suitable for large-scale production . Industrial production methods often employ similar catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity and applications.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bacterial infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial activity, where it disrupts essential bacterial processes .
Comparación Con Compuestos Similares
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine can be compared with other hydroxylamine derivatives, such as N-(pyridin-2-yl)hydroxylamine and hydroxylamine-O-sulfonates. These compounds share similar reactivity but differ in their specific applications and effectiveness. For instance, N-(pyridin-2-yl)hydroxylamine has been shown to be more effective in reactivating tabun-conjugated acetylcholinesterase compared to typical oxime drugs . The unique structure of this compound, particularly the presence of the methyl and nitroso groups, contributes to its distinct reactivity and applications.
Propiedades
Número CAS |
7463-57-2 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |
Clave InChI |
ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)N=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



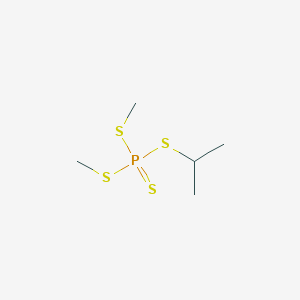
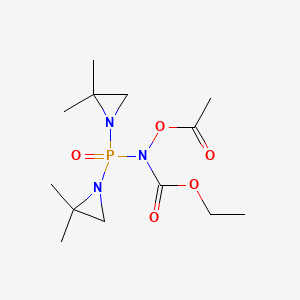
![N-tert-butyl-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13753923.png)

